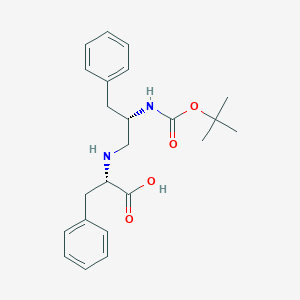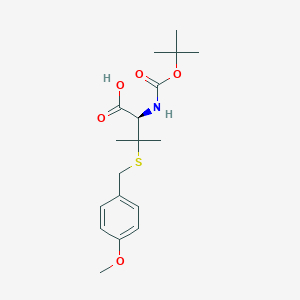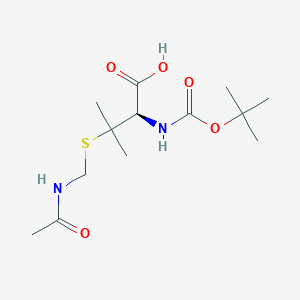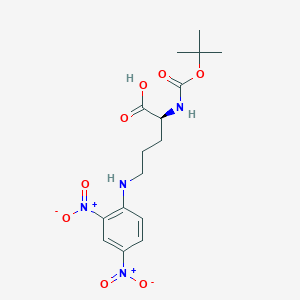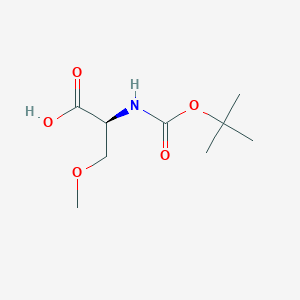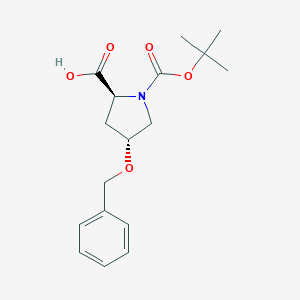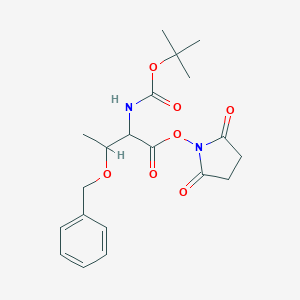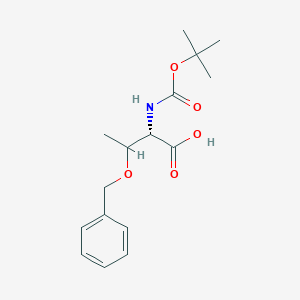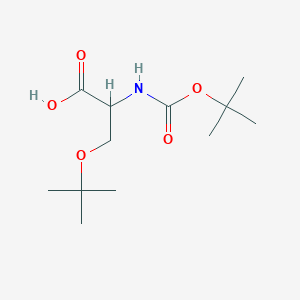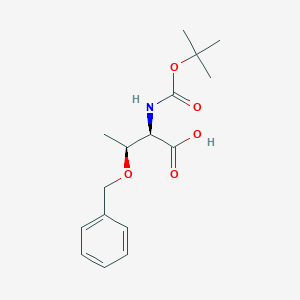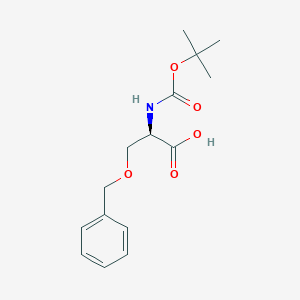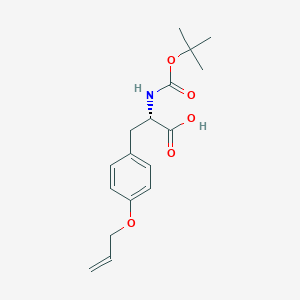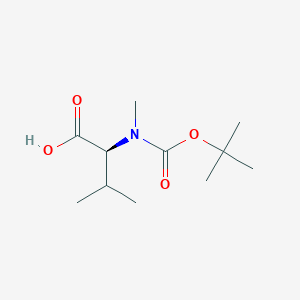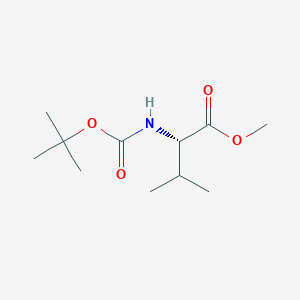
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is a valine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular formula of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is C11H21NO4 . The molecular weight is 231.29 .Scientific Research Applications
Polymorphism in Crystal Structures
The compound exhibits polymorphism, crystallizing in two different forms within the same space group. This characteristic is essential for understanding molecular conformation and designing crystalline materials with specific properties. The study by Gebreslasie, Jacobsen, and Görbitz (2011) reveals that despite the polymorphism, the molecular conformation remains consistent across the two forms, showcasing the compound's potential in materials science for developing new crystalline structures with predictable properties (Gebreslasie et al., 2011).
Synthesis of Non-natural Amino Acids
Constantinou-Kokotou et al. (2001) describe a general method for synthesizing enantiopure non-natural alpha-amino acids using this compound as a key intermediate. The method's versatility in generating a variety of delta, epsilon-unsaturated alpha-amino acids underscores its significance in peptide synthesis and drug development (Constantinou-Kokotou et al., 2001).
Analytical Chemistry and Food Science
In the study of fermented foods, the enantiomeric ratios of aroma compounds formed by the Ehrlich degradation of l-isoleucine were analyzed, highlighting the compound's role in understanding the biochemistry of flavor development. This research by Matheis, Granvogl, and Schieberle (2016) provides insights into the enzymatic processes underlying flavor formation in foods, demonstrating the compound's utility in food science and analytical chemistry (Matheis et al., 2016).
Synthesis of Complex Molecules
Thomas and Vickers (2009) utilized a stereoselective Mannich reaction involving a derivative of the compound for the asymmetric synthesis of stemofoline, a potential precursor for complex natural product synthesis. This application underscores the compound's utility in constructing molecules with multiple stereocenters, relevant in the synthesis of biologically active compounds (Thomas & Vickers, 2009).
Materials Science
Tsai, Wang, and Darensbourg (2016) demonstrate the production of degradable polycarbonates from derivatives of the compound, illustrating its potential in creating environmentally benign materials. This research into CO2-based copolymers from biocompatible monomers emphasizes the compound's role in developing new materials that are both sustainable and biologically compatible (Tsai et al., 2016).
properties
IUPAC Name |
methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452647 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
CAS RN |
58561-04-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

